Fmoc-Lys(Dansyl)-OH

Catalog No.
S905976
CAS No.
118584-90-0
M.F
C33H35N3O6S
M. Wt
601,7 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Lys(Dansyl)-OH

CAS Number

118584-90-0

Product Name

Fmoc-Lys(Dansyl)-OH

IUPAC Name

(2S)-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

Molecular Formula

C33H35N3O6S

Molecular Weight

601,7 g/mole

InChI

InChI=1S/C33H35N3O6S/c1-36(2)30-18-9-16-27-26(30)15-10-19-31(27)43(40,41)34-20-8-7-17-29(32(37)38)35-33(39)42-21-28-24-13-5-3-11-22(24)23-12-4-6-14-25(23)28/h3-6,9-16,18-19,28-29,34H,7-8,17,20-21H2,1-2H3,(H,35,39)(H,37,38)/t29-/m0/s1

InChI Key

SLBNIPMLSUPCFW-LJAQVGFWSA-N

SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Synonyms

Fmoc-Lys(Dansyl)-OH;Fmoc-L-Lys(Dansyl)-OH;118584-90-0;AmbotzFAA1446;C33H35N3O6S;CTK8E9961;6935AH;ZINC71788132;AKOS025289427;AK170177;RT-012996;L-Lysine,N6-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
  • Fmoc (Fluorenylmethoxycarbonyl): This protecting group is used in solid-phase peptide synthesis (SPPS) to selectively block the alpha (α) amino group of the lysine residue during chain assembly. This allows for the formation of peptide bonds between other amino acids while keeping the lysine side chain unreactive. After peptide chain assembly is complete, the Fmoc group can be cleaved under mild acidic conditions, revealing the free α-amino group for further conjugation or cyclization reactions [].
  • Dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl): This moiety attached to the epsilon (ε) amino group of the lysine side chain serves as a fluorescent probe. Dansyl exhibits strong fluorescence emission upon excitation with ultraviolet (UV) light []. This property makes Fmoc-Lys(Dansyl)-OH a valuable tool for researchers in several scientific applications:

Peptide Labeling and Tracking:

  • By incorporating Fmoc-Lys(Dansyl)-OH at a specific position within a peptide sequence, researchers can introduce a fluorescent tag for monitoring the peptide during purification steps or studying its interaction with other molecules. The dansyl group's fluorescence allows for sensitive detection of the peptide using fluorescence spectroscopy or microscopy techniques [].

Monitoring Solid-Phase Peptide Synthesis (SPPS):

  • The presence of the Fmoc group allows Fmoc-Lys(Dansyl)-OH to participate in peptide chain elongation on solid support during SPPS. After each cycle of amino acid coupling and Fmoc deprotection, a small amount of cleavage cocktail can be used to cleave a small portion of the peptide chains containing the terminal Fmoc-Lys(Dansyl)-OH. The presence of fluorescence in the cleavage solution indicates successful coupling and chain elongation [].

Protein-Protein Interaction Studies:

  • Fmoc-Lys(Dansyl)-OH can be conjugated to specific antibodies or other biomolecules. The resulting fluorescent probe can then be used to study protein-protein interactions through techniques like fluorescence resonance energy transfer (FRET) [].

Bioconjugation Studies:

  • The reactive ε-amino group of Fmoc-Lys(Dansyl)-OH, after Fmoc group removal, can be used for conjugation with other molecules like carbohydrates, lipids, or drugs. The presence of the dansyl group allows for monitoring the success of the conjugation reaction and subsequent analysis of the bioconjugate using fluorescence-based methods [].

Fmoc-Lys(Dansyl)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-dansyl-L-lysine, is a fluorescent amino acid derivative used extensively in peptide synthesis and biochemical research. This compound has a molecular formula of C33H35N3O6S and a molecular weight of 601.7 g/mol. It features a dansyl group, which is a well-known fluorophore, allowing for easy detection and monitoring in various biochemical applications. The dansyl moiety absorbs light at approximately 335 nm and emits at around 515 nm, providing a quantum yield of 0.17 at a concentration of 12.5 μM .

Typical of amino acids and peptide synthesis:

  • Deprotection Reactions: The Fmoc group can be removed under basic conditions (e.g., using piperidine), exposing the amino group for further reactions.
  • Coupling Reactions: It can be coupled with other amino acids or peptides using standard peptide coupling reagents such as Dicyclohexylcarbodiimide or 1-Hydroxybenzotriazole, facilitating the formation of peptide bonds.
  • Fluorescence-Based Assays: The dansyl group allows for fluorescence-based assays, where changes in fluorescence can indicate binding events or conformational changes in biomolecules.

The biological activity of Fmoc-Lys(Dansyl)-OH is primarily attributed to its use in labeling and tracking peptides within biological systems. Its fluorescent properties make it suitable for:

  • Cell Imaging: It can be used to visualize cellular processes by tagging peptides that are internalized by cells.
  • Protein

Interaction studies involving Fmoc-Lys(Dansyl)-OH often focus on its ability to bind metal ions or interact with proteins:

  • Metal Ion Detection: Research indicates that compounds with dansyl groups can selectively bind to heavy metals like mercury, allowing for real-time monitoring in biological systems .
  • Protein Binding Studies: The fluorescent nature allows researchers to track binding events and conformational changes in proteins when tagged with this compound.

Several methods exist for synthesizing Fmoc-Lys(Dansyl)-OH:

  • Solid-Phase Peptide Synthesis: This is the most common method, where the compound is synthesized on a solid support using automated synthesizers. The Fmoc group serves as a protecting group during the assembly of the peptide chain.
  • Solution Phase Synthesis: Involves traditional organic synthesis techniques where the compound is synthesized in solution, followed by purification steps such as chromatography.

The choice of method often depends on the desired scale and specific application of the compound.

Fmoc-Lys(Dansyl)-OH has numerous applications in research and industry:

  • Peptide Synthesis: Used as a building block in the synthesis of peptides for research purposes.
  • Fluorescent Probes: Serves as a fluorescent probe for detecting biomolecules in various assays.
  • Bioconjugation: Facilitates the attachment of peptides to other biomolecules or surfaces for biosensor development.

Several compounds share structural similarities with Fmoc-Lys(Dansyl)-OH, each possessing unique properties:

Compound NameStructure TypeKey Features
Fmoc-Lys(EDANS)-OHAmino Acid DerivativeContains EDANS fluorophore; used similarly for labeling.
Dansyl-LysineAmino AcidLacks Fmoc protection; simpler structure used in basic research.
Fmoc-Asp(EDANS)-OHAmino Acid DerivativeSimilar labeling capabilities; used for different amino acid incorporation.
Dansyl-CysteineAmino AcidUsed for thiol detection; provides different reactive sites compared to lysine.

Fmoc-Lys(Dansyl)-OH stands out due to its dual functionality as both a protective group and a fluorescent label, making it particularly versatile in peptide synthesis and biochemical assays.

Molecular Architecture: Fluorenylmethyloxycarbonyl, Lysine, and Dansyl Moieties

Fluorenylmethyloxycarbonyl-Lysine(Dansyl)-Hydroxyl represents a sophisticated molecular construct incorporating three distinct structural components that collectively define its chemical behavior and functional properties [1] [3]. The compound exhibits a molecular formula of Carbon₃₃Hydrogen₃₅Nitrogen₃Oxygen₆Sulfur with a molecular weight of 601.71 grams per mole [1] [5] [6].

The fluorenylmethyloxycarbonyl moiety serves as a base-labile amine protecting group that demonstrates exceptional stability toward acids and hydrolysis while allowing selective removal by weak bases such as piperidine [11] [14]. This protecting group features a highly fluorescent fluorenyl component that absorbs ultraviolet radiation at approximately 268 nanometers, representing a blue shift from the typical fluorene absorption at 301 nanometers [32]. The fluorenylmethyloxycarbonyl group forms stable carbamate linkages with primary and secondary amines, making it particularly valuable in solid-phase peptide synthesis applications [11] [14].

The central lysine backbone provides the fundamental amino acid structure with its characteristic four-carbon aliphatic chain terminating in an amino group [12] [15]. Lysine possesses the molecular formula Carbon₆Hydrogen₁₄Nitrogen₂Oxygen₂ and is classified as a basic amino acid due to the presence of an additional amino group in its side chain [12]. The amino acid exhibits a positively charged character at physiological pH values, enabling interactions with negatively charged molecules through electrostatic forces [12] [15]. The lysine component contributes significantly to the overall molecular architecture by providing both the primary backbone structure and reactive sites for chemical modification [15].

The dansyl moiety, formally known as 5-dimethylaminonaphthalene-1-sulfonyl, constitutes the fluorescent reporter component of the molecule [8] [17]. This naphthalene-based fluorophore contains a dimethylamino group that imparts environment-sensitive fluorescence properties, with both quantum yield and emission wavelength varying according to local polarity and acidity conditions [13] [21]. The dansyl group forms a stable sulfonamide bond with the epsilon amino group of lysine, creating a conjugate that maintains the fluorescent properties while providing chemical stability [17] [20].

PropertyValueReference
Molecular FormulaC₃₃H₃₅N₃O₆S [1] [5] [6]
Molecular Weight (g/mol)601.71 [1] [5] [6]
CAS Number118584-90-0 [1] [3] [6]
Density (g/cm³)1.309 ± 0.06 (Predicted) [5]
pKa3.86 ± 0.21 (Predicted) [5]
Physical FormSolid [5]
ColorLight yellow to yellow [5]

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of lysine derivatives have provided valuable insights into the conformational preferences of the lysine side chain in various chemical environments [16] [19]. Studies utilizing X-ray crystallographic analysis have demonstrated that lysine substrates bound to active sites exhibit specific conformational arrangements where the beta and epsilon carbons adopt trans-like conformations [19]. These findings have been corroborated through comparative kinetic analyses using synthetic lysine analogs, including cis- and trans-2,6-diamino-4-hexenoic acids [16] [19].

The conformational behavior of fluorenylmethyloxycarbonyl-protected lysine derivatives has been investigated through computational and experimental approaches [18]. Single crystal X-ray crystallography has been employed to determine three-dimensional structures of related fluorenylmethyloxycarbonyl compounds, revealing the spatial arrangements of the protecting group relative to the amino acid backbone [18]. These studies have shown that the fluorenyl group maintains a rigid planar structure while the methoxycarbonyl linker provides conformational flexibility necessary for optimal molecular interactions [18].

Conformational studies of dansyl-modified amino acids have revealed that the naphthalene ring system adopts preferential orientations that optimize fluorescence emission properties [13] [21]. The sulfonamide linkage between the dansyl group and the lysine epsilon amino group exhibits restricted rotation, influencing the overall molecular conformation and fluorescence characteristics [13]. The combination of conformational constraints imposed by both the fluorenylmethyloxycarbonyl protecting group and the dansyl modification results in a molecule with defined three-dimensional architecture that affects both chemical reactivity and photophysical properties [21].

Spectroscopic Characteristics

Fluorescence Emission Profiles

The fluorescence emission properties of Fluorenylmethyloxycarbonyl-Lysine(Dansyl)-Hydroxyl are primarily governed by the dansyl fluorophore, which exhibits characteristic emission profiles that are highly sensitive to environmental conditions [8] [9] [21]. The dansyl moiety demonstrates an emission maximum at 518 nanometers when excited at its optimal excitation wavelength of 335 nanometers [8]. This emission profile is subject to considerable variation depending on the polarity and acidity of the surrounding medium, with polar solvents stabilizing the excited state and causing shifts in emission wavelength [21].

The quantum yield for fluorescence varies dramatically across different solvent systems, ranging from values exceeding 0.70 in hydrocarbon solvents to approximately 0.068 in aqueous environments [21]. This solvent-dependent behavior reflects the sensitivity of the dansyl excited state to local dielectric properties and hydrogen bonding interactions [21]. The fluorescence lifetime of dansyl protein conjugates has been measured at 10-20 nanoseconds, providing sufficient temporal resolution for various analytical applications [17].

Environmental sensitivity studies have demonstrated that dansyl fluorescence is effectively quenched in strongly acidic media with pH values between 0 and 2, due to protonation of the dimethylamino group [13] [21]. The fluorescence intensity exhibits a complex relationship with pH, initially decreasing rapidly as pH increases from strongly acidic conditions, reaching a minimum around pH 3.6, then increasing to a maximum near pH 5.3 before stabilizing at pH values above 8.0 [21]. The wavelength of maximum fluorescence shows only modest dependence on the contacting liquid phase, with differences of approximately 10 nanometers observed between cyclohexane and water environments [21].

PropertyValueReference
Dansyl Excitation Maximum (nm)335 [8]
Dansyl Emission Maximum (nm)518 [8]
Fluorescence Quantum Yield (hydrocarbon)> 0.70 [21]
Fluorescence Quantum Yield (water)0.068 [21]
Fluorescence Lifetime (ns)10-20 [17]

Ultraviolet-Visible Absorption Properties

The ultraviolet-visible absorption spectrum of Fluorenylmethyloxycarbonyl-Lysine(Dansyl)-Hydroxyl encompasses contributions from both the fluorenyl and dansyl chromophores, each exhibiting distinct absorption characteristics [32] [35]. The fluorenyl component demonstrates intense absorption in the ultraviolet region with a maximum at approximately 268 nanometers, representing a blue shift relative to unsubstituted fluorene [32]. This absorption band is characterized by its sharp profile and high extinction coefficient, typical of π-π* transitions in aromatic systems [32].

The dansyl chromophore contributes additional absorption features in both the ultraviolet and visible regions of the spectrum [8] [35]. Dansyl derivatives typically exhibit complex absorption patterns arising from multiple electronic transitions within the naphthalene ring system [35]. The dimethylamino substituent modifies the electronic structure of the naphthalene core, resulting in red-shifted absorption relative to unsubstituted naphthalene and contributing to the overall visible absorption characteristics of the compound [35].

Absorption spectroscopy studies of related dansyl amino acid conjugates have revealed that the absorption maximum and intensity are influenced by solvent polarity and pH conditions [23]. The absorption spectrum exhibits isosbestic points during pH titrations, indicating well-defined equilibria between different protonation states of the molecule [23]. These spectroscopic transitions provide valuable information about the electronic structure and chemical environment of the chromophoric groups within the molecule [23].

Solubility Behavior in Organic and Aqueous Media

The solubility characteristics of Fluorenylmethyloxycarbonyl-Lysine(Dansyl)-Hydroxyl reflect the amphiphilic nature of the molecule, which contains both hydrophobic aromatic components and polar functional groups [3] [29]. The compound demonstrates excellent solubility in dimethyl sulfoxide, a polar aprotic solvent that effectively solvates both the aromatic fluorenyl and dansyl moieties as well as the polar carboxylic acid and amino groups [29]. This high solubility in dimethyl sulfoxide makes it the preferred solvent for stock solution preparation and storage [29].

Solubility in other organic solvents varies according to the polarity and hydrogen bonding capacity of the solvent system [7]. The compound shows good solubility in chloroform, dichloromethane, ethyl acetate, and acetone, indicating compatibility with a broad range of organic synthetic and analytical procedures [7]. These solubility characteristics are attributed to the substantial hydrophobic character imparted by the fluorenyl and naphthalene ring systems, which interact favorably with organic solvent molecules through π-π interactions and van der Waals forces [7].

Aqueous solubility is significantly limited due to the large hydrophobic surface area presented by the aromatic components of the molecule [3]. The presence of carboxylic acid and amino functional groups provides some degree of water compatibility through hydrogen bonding and ionic interactions, but this is insufficient to overcome the strong hydrophobic interactions between the aromatic ring systems and water molecules [3]. The pH dependence of aqueous solubility reflects the ionization state of the carboxylic acid and amino groups, with higher solubility expected under conditions that maximize the ionic character of the molecule [3].

SolventSolubilityReference
Dimethyl SulfoxideSoluble [3] [29]
Organic SolventsTypically soluble [3]
WaterLimited[Inferred]
ChloroformSoluble [7]
DichloromethaneSoluble [7]
Ethyl AcetateSoluble [7]
AcetoneSoluble [7]

Stability Under Various pH and Temperature Conditions

The chemical stability of Fluorenylmethyloxycarbonyl-Lysine(Dansyl)-Hydroxyl under different environmental conditions is influenced by the intrinsic stability characteristics of its constituent functional groups [22] [28] [29]. The fluorenylmethyloxycarbonyl protecting group demonstrates exceptional stability toward acidic conditions and hydrolysis, but is susceptible to base-catalyzed removal through β-elimination mechanisms [11] [14]. This base lability is a designed feature that allows for controlled deprotection under mild basic conditions using reagents such as piperidine [14].

Temperature stability studies of related lysine derivatives have revealed that amino acid compounds generally exhibit good thermal stability under moderate temperature conditions but may undergo degradation at elevated temperatures [28] [39]. Kinetic studies of lysine degradation have shown that thermal decomposition follows zero-order kinetics with activation energies of approximately 80 kilojoules per mole [28]. The degradation rate increases with increasing temperature and decreasing pH values, suggesting that both thermal energy and protonation state influence the decomposition pathways [28].

The dansyl fluorophore component exhibits notable stability under neutral conditions but demonstrates sensitivity to strongly acidic environments where protonation of the dimethylamino group occurs [22]. Comparative stability studies have shown that dansyl derivatives maintain their fluorescent properties over extended periods under standard laboratory conditions [22]. However, exposure to intense ultraviolet or visible light can lead to photobleaching and gradual loss of fluorescence intensity [17]. Storage recommendations include maintenance at low temperatures between -20°C and -80°C to minimize thermal degradation, with protection from light to preserve fluorescent properties [29].

ParameterRecommended ConditionsReference
Storage Temperature-20°C to -80°C [29]
pH Stability RangeStable under standard laboratory conditions [3]
Thermal DecompositionSubject to degradation at elevated temperatures [28]
Light SensitivitySensitive to UV and visible light [17]
Hydrolysis ResistanceStable under neutral conditions [22]

Solid-Phase Peptide Synthesis represents the predominant methodology for incorporating Fmoc-Lys(Dansyl)-OH into peptide sequences [1] [2] [3]. The compound serves as a fluorescent building block that enables real-time monitoring and tracking of peptide synthesis progress through its distinctive spectroscopic properties [4] [5].

The standard Solid-Phase Peptide Synthesis protocol for Fmoc-Lys(Dansyl)-OH follows the established Fmoc/tBu strategy, which has become the method of choice for peptide synthesis due to its orthogonal protection scheme [6] [7] [8]. The synthesis begins with the attachment of the C-terminal amino acid to a solid resin support, typically Wang resin or Rink amide resin, depending on the desired C-terminal functionality [2] [3].

The repetitive cycle consists of four main steps: deprotection, washing, coupling, and final washing [1] [2]. During the deprotection step, the N-alpha-fluorenylmethoxycarbonyl protecting group is removed using twenty percent piperidine in N,N-dimethylformamide, typically applied for three minutes followed by ten minutes to ensure complete removal [1] [9] [8]. This base-labile protecting group is removed through an elimination mechanism that proceeds via carbanion formation at the 9-position of the fluorene ring [9] [10].

Washing steps are critical for removing excess reagents and by-products. Multiple washes with N,N-dimethylformamide and dichloromethane are performed between each synthetic step to ensure clean reactions and minimize side product formation [1] [2] [3].

The coupling reaction involves activation of the carboxyl group of Fmoc-Lys(Dansyl)-OH using coupling reagents such as N,N'-diisopropylcarbodiimide/1-hydroxybenzotriazole or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate/N,N-diisopropylethylamine [8] [11]. The activated amino acid derivative is typically used in three to five molar equivalents to drive the coupling reaction to completion, with reaction times ranging from two to four hours at room temperature [12] [8].

A critical consideration for Fmoc-Lys(Dansyl)-OH incorporation is the protection of the epsilon-amino group with the dansyl moiety [13] [5]. This protection serves dual purposes: preventing unwanted side reactions during peptide assembly and providing fluorescent labeling capability [4]. The dansyl group remains stable throughout the synthesis process and does not require special deprotection conditions [13] [5].

Quality monitoring during Solid-Phase Peptide Synthesis can be enhanced through the fluorescent properties of the dansyl group, which exhibits absorption at approximately 335 nanometers and emission at 515 nanometers with a quantum yield of 0.17 [4] [15]. This allows for real-time monitoring of coupling efficiency and detection of incomplete reactions [5] [15].

The final cleavage step involves treatment with trifluoroacetic acid cocktails containing appropriate scavengers to remove side-chain protecting groups and cleave the peptide from the resin [1] [3] [8]. The dansyl protecting group on the epsilon-amino group of lysine remains intact during this acidolytic cleavage, preserving the fluorescent labeling functionality [13] [5].

Protection/Deprotection Strategies for ε-Amino Group

The dansyl group in Fmoc-Lys(Dansyl)-OH serves as a semi-permanent protecting group for the epsilon-amino group of lysine, providing both protection during synthesis and fluorescent functionality [16] [13] [5]. This protection strategy differs from conventional lysine protection schemes that typically employ acid-labile groups such as tert-butyloxycarbonyl or benzyloxycarbonyl [17] [18].

The dansyl protecting group, chemically known as 5-(dimethylamino)naphthalene-1-sulfonyl, forms a stable sulfonamide linkage with the epsilon-amino group of lysine [16] [19] [5]. This linkage exhibits remarkable stability under the basic conditions used for Fmoc deprotection, making it compatible with standard Solid-Phase Peptide Synthesis protocols [20] [13] [9].

Unlike traditional orthogonal protection schemes that require specific deprotection conditions, the dansyl group is designed to remain permanently attached to the lysine residue [13] [5]. This approach eliminates the need for additional deprotection steps while simultaneously introducing fluorescent labeling capability into the final peptide product [4] [5].

The stability profile of the dansyl protection demonstrates resistance to piperidine treatment during Fmoc deprotection cycles [20] [9]. The sulfonamide bond remains intact under twenty percent piperidine in N,N-dimethylformamide conditions, ensuring that the protecting group does not undergo premature removal during synthesis [13] [9].

Acidolytic stability represents another crucial aspect of dansyl protection. The group shows stability under the trifluoroacetic acid conditions typically used for final cleavage and global deprotection [13] [5]. This stability ensures that the fluorescent functionality remains intact throughout the entire synthesis and purification process [5] [15].

The steric considerations of the dansyl group require careful attention during synthesis planning. The bulky naphthalene moiety can potentially influence coupling efficiency and require extended reaction times or increased equivalents of coupling reagents [12] [13]. However, systematic studies have demonstrated successful incorporation of Fmoc-Lys(Dansyl)-OH into various peptide sequences without significant yield reduction [12] [21].

Alternative protection strategies for fluorescent lysine derivatives include the use of fluorescein-based protecting groups, such as 5-carboxyfluorescein [12]. These approaches offer different spectroscopic properties but follow similar principles of permanent protection combined with fluorescent labeling [12] [21].

The choice of protection strategy depends on the specific requirements of the target peptide and the intended application. Dansyl protection offers advantages in terms of chemical stability and well-characterized fluorescent properties, making it suitable for a wide range of biochemical applications [4] [5].

Large-Scale Industrial Production Techniques

Industrial production of Fmoc-Lys(Dansyl)-OH requires specialized manufacturing processes that can accommodate the unique properties and requirements of this fluorescent amino acid derivative [22] [23] [24]. Large-scale production typically involves batch processing in dedicated facilities equipped with appropriate containment and quality control systems [25] [22] [26].

Manufacturing facilities for amino acid derivatives typically utilize glass-lined or stainless steel reactors designed to handle the organic solvents and reagents required for Fmoc chemistry [22] [24]. Production runs can range from kilograms to tons depending on market demand and facility capabilities [22] [23] [24].

The industrial synthesis of Fmoc-Lys(Dansyl)-OH begins with high-quality starting materials, including L-lysine hydrochloride, 9-fluorenylmethoxycarbonyl chloride, and dansyl chloride [25] [24] [26]. Raw material specifications must meet stringent quality requirements to ensure the final product meets pharmaceutical-grade standards [27] [28] [26].

The protection sequence typically involves selective protection of the alpha-amino group with the fluorenylmethoxycarbonyl group, followed by reaction of the epsilon-amino group with dansyl chloride [16] [21] [13]. This sequential approach ensures regioselectivity and minimizes formation of unwanted isomers or side products [24] [26].

Process control parameters include temperature maintenance, reaction time optimization, and pH monitoring throughout the synthesis [25] [24] [26]. Temperature control is particularly critical during the dansylation step to prevent decomposition of the fluorescent moiety [21] [4] [15].

Solvent selection and recycling represent important considerations for industrial production. Common solvents include N,N-dimethylformamide, dichloromethane, and acetonitrile, which must be of high purity and appropriately recycled to minimize environmental impact [25] [24] [26].

Purification at industrial scale typically involves crystallization techniques, preparative chromatography, or combination approaches [25] [23] [24]. The choice of purification method depends on the required purity level, scale of production, and economic considerations [27] [24] [26].

Yield optimization strategies focus on maximizing coupling efficiency while minimizing side product formation [25] [24] [26]. Typical industrial yields range from seventy to eighty-five percent for high-quality material, depending on the specific process conditions and purity requirements [23] [24].

Environmental and safety considerations include proper handling of organic solvents, containment of fluorescent materials, and waste treatment protocols [25] [24] [26]. Manufacturing facilities must comply with applicable environmental regulations and safety standards for chemical production [24] [26].

Quality Control Measures

Comprehensive quality control measures are essential for ensuring the purity, identity, and performance characteristics of Fmoc-Lys(Dansyl)-OH [27] [28] [29]. Quality control protocols must address both the chemical integrity of the compound and its fluorescent properties [15] [29] [30].

HPLC Purity Assessment

High-Performance Liquid Chromatography represents the primary analytical method for purity assessment of Fmoc-Lys(Dansyl)-OH [27] [28] [31]. Reversed-phase chromatography using C18 columns provides optimal separation of the target compound from potential impurities and degradation products [32] [33] [31].

Mobile phase systems typically consist of acetonitrile-water gradients with trifluoroacetic acid or formic acid modifiers to ensure proper peak shape and resolution [32] [33] [34]. The acidic modifiers help maintain consistent retention times and improve peak symmetry for accurate quantitation [33] [34] [31].

Ultraviolet detection at 210-220 nanometers allows for detection of peptide bonds and aromatic chromophores present in the molecule [32] [33] [31]. Additional detection at 280 nanometers can be used to monitor the naphthalene chromophore of the dansyl group [4] [33] [31].

Purity specifications for pharmaceutical-grade material typically require greater than or equal to 95-97 percent purity by High-Performance Liquid Chromatography [27] [35] [28]. Research-grade material may accept slightly lower purity levels, typically greater than or equal to 95 percent [36] [15] [35].

Impurity profiling involves identification and quantitation of related substances that may arise during synthesis or storage [27] [28] [37]. Common impurities include unreacted starting materials, side products from incomplete coupling reactions, and degradation products [28] [37] [38].

The method validation parameters include specificity, linearity, accuracy, precision, detection limits, and quantitation limits [32] [39] [34]. These parameters must be established according to international guidelines for analytical method validation [32] [34] [37].

System suitability testing ensures that the chromatographic system performs adequately for each analysis [33] [34] [31]. Parameters include retention time reproducibility, peak area reproducibility, resolution between critical peak pairs, and tailing factors [33] [31].

Mass Spectrometric Characterization

Mass spectrometry provides definitive identification and structural confirmation of Fmoc-Lys(Dansyl)-OH through accurate mass measurement and fragmentation pattern analysis [40] [39] [34]. Electrospray ionization represents the most common ionization technique for this compound [40] [39] [41].

Positive ion mode typically generates protonated molecular ions at mass-to-charge ratio 602.7, corresponding to the [M+H]+ ion [19] [40] [39]. Sodium adducts may also be observed at mass-to-charge ratio 624.7 under certain conditions [40] [41].

Fragmentation patterns provide structural information through collision-induced dissociation experiments [40] [39] [41]. Characteristic fragment ions include the loss of the fluorenylmethoxycarbonyl group (mass-to-charge ratio 179) and the dansyl moiety (mass-to-charge ratio 234) [40] [39] [41].

High-resolution mass spectrometry enables accurate mass determination within 1-5 parts per million mass accuracy, providing additional confidence in molecular formula assignment [40] [39] [34]. Time-of-flight and orbitrap mass analyzers are commonly used for high-resolution measurements [40] [39].

Tandem mass spectrometry using multiple reaction monitoring provides enhanced selectivity and sensitivity for quantitative analysis [40] [39] [34]. Selected reaction monitoring transitions can be optimized for specific fragment ions to achieve detection limits in the femtomolar range [40] [39] [34].

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry offers an alternative approach for molecular weight confirmation [12] [40]. This technique is particularly useful for quality control applications where simple molecular weight confirmation is required [40].

Method development considerations include optimization of ionization conditions, selection of appropriate internal standards, and validation of quantitative methods [40] [39] [34]. Deuterated analogs or structurally similar compounds may serve as internal standards for quantitative applications [40] [39] [34].

XLogP3

5.8

Dates

Last modified: 08-15-2023

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